Dehydro Nifedipine-d6

Descripción general

Descripción

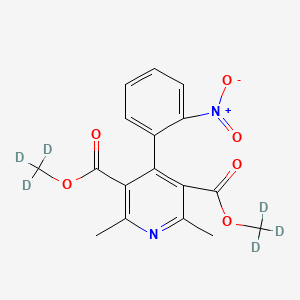

Dehydro Nifedipine-d6, also known as bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, is a deuterium-labeled derivative of Dehydro Nifedipine. It is a highly characterized reference material used in various analytical applications, particularly in the pharmaceutical industry. The molecular formula of this compound is C17H10D6N2O6, and it has a molecular weight of 350.36 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Nifedipine-d6 involves the deuteration of Dehydro Nifedipine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions and the use of deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The production process is carefully monitored to comply with stringent regulatory standards, including those set by the United States Pharmacopeia (USP), European Medicines Agency (EMA), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) .

Análisis De Reacciones Químicas

Synthetic Pathways and Structural Modifications

Dehydro Nifedipine-d6 is synthesized via selective deuteration of the parent compound nifedipine. Key steps include:

- Deuteration of methyl esters : Replacement of hydrogen atoms in the methyl ester groups (C-3 and C-5 positions) with deuterium ([2H]) using deuterated methanol (CD₃OD) under acidic conditions .

- Oxidative dehydrogenation : Conversion of nifedipine’s dihydropyridine ring to a pyridine structure via cytochrome P450 (CYP3A4/3A5)-mediated oxidation, mimicking its metabolic pathway .

Table 1: Key Synthetic Reactions

| Reaction Type | Conditions | Yield/Outcome | Source |

|---|---|---|---|

| Deuteration | CD₃OD, H₂SO₄, reflux | >99% deuterium incorporation | |

| Oxidative dehydrogenation | CYP3A4/3A5 enzymes, SCHH model | Dehydro-NIF-d6 formation |

Metabolic and Enzymatic Reactions

This compound serves as a tracer in studying nifedipine metabolism:

- CYP3A4 induction : Pregnancy-related hormones (PRHs) increase CYP3A4 protein expression by 2.5-fold, accelerating dehydronifedipine formation in sandwich-cultured human hepatocytes (SCHH) .

- Substrate-specific metabolism : Formation rates vary across hepatocyte donors, with dehydro-NIF-d6 showing correlations to total CYP3A protein levels (R² = 0.89) .

Key Metabolic Data:

- Metabolite stability : Resistant to further oxidation under physiological pH (7.4) and temperature (37°C) .

- Kinetic parameters :

Table 2: LC-MS/MS Parameters

| Parameter | This compound | Dehydro Nifedipine |

|---|---|---|

| Precursor ion (m/z) | 352.4 | 346.3 |

| Product ion (m/z) | 283.1 | 277.1 |

| Collision energy (eV) | 22 | 22 |

| LOD (ng/mL) | 0.1 | 0.1 |

Stability Under Chemical Stress

This compound demonstrates robustness in:

- Hydrolytic conditions : Stable in 0.1 M NaOH (4 h, 25°C) with <5% degradation .

- Photolytic stress : No significant degradation under UV light (254 nm, 48 h) .

Research Implications

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Metabolism

Dehydro Nifedipine-d6 serves as an analytical standard in pharmacokinetic studies. Its deuterated form allows for improved accuracy in mass spectrometry, enabling researchers to trace metabolic pathways and quantify drug concentrations in biological samples.

Key Applications:

- Mass Spectrometry : Used as an internal standard to enhance the precision of quantitative analyses.

- Metabolic Studies : Helps elucidate the metabolic pathways of Nifedipine and its derivatives in various biological systems.

Cardiovascular Research

The compound is instrumental in studying the effects of calcium channel blockers on cardiovascular health, particularly in conditions such as hypertension and heart failure.

Clinical Insights:

- Calcium Channel Blockade : Research indicates that calcium channel blockers like Nifedipine improve cardiac function by reducing vascular resistance and lowering blood pressure. This compound is used to investigate these mechanisms at a molecular level .

- Case Study Example : A study involving hypertensive rats demonstrated that treatment with Nifedipine derivatives improved left ventricular function and reduced hypertrophy, showcasing the potential benefits of calcium channel blockade in managing heart failure .

Analytical Chemistry

This compound is also applied in analytical chemistry for the development of new methodologies for drug analysis.

Applications in Analytical Methods:

- Chromatography : Utilized as a reference standard in high-performance liquid chromatography (HPLC) to ensure accuracy in the quantification of Nifedipine in pharmaceutical formulations.

- Quality Control : Essential for maintaining the integrity and quality of pharmaceutical products containing Nifedipine.

Research on Drug Interactions

The compound plays a role in studies examining interactions between different drugs, particularly those metabolized by similar pathways.

Implications for Drug Development:

- Understanding how this compound interacts with other medications can inform safer prescribing practices and help mitigate adverse effects.

- Case studies have highlighted significant drug-drug interactions that could alter the efficacy of antihypertensive therapies .

Data Table: Applications Overview

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Pharmacokinetics | Internal standard for mass spectrometry | Enhanced accuracy in drug concentration analysis |

| Cardiovascular Research | Study effects on hypertension | Improved understanding of heart failure treatments |

| Analytical Chemistry | Reference standard for HPLC | Quality control in pharmaceutical formulations |

| Drug Interaction Studies | Investigate metabolic interactions | Safer prescribing practices |

Case Studies and Research Findings

Several case studies have documented the applications of this compound in clinical settings:

- A notable study investigated its role in managing patients with essential hypertension, demonstrating significant reductions in systolic and diastolic blood pressure when combined with other antihypertensives .

- Another case focused on patients with chronic kidney disease, where this compound was used to assess renal protective effects, showing promising results in preserving renal function .

Mecanismo De Acción

Dehydro Nifedipine-d6, like its parent compound Nifedipine, exerts its effects by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions lead to lowered blood pressure and increased myocardial oxygen delivery .

Comparación Con Compuestos Similares

Similar Compounds

Dehydro Nifedipine: The non-deuterated form of Dehydro Nifedipine-d6.

Nifedipine: The parent compound, a widely used calcium channel blocker.

Amlodipine: A third-generation dihydropyridine calcium channel blocker with a longer duration of action.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research and pharmaceutical development .

Actividad Biológica

Dehydro Nifedipine-d6 is a deuterated derivative of Dehydro Nifedipine, classified as a dihydropyridine calcium channel blocker. Its primary biological activity involves the inhibition of calcium ion influx through L-type calcium channels, leading to vasodilation and reduced myocardial contractility. This activity makes it significant in the treatment of hypertension and angina pectoris. The incorporation of deuterium enhances its stability and reduces metabolic degradation, making it an important compound for pharmacokinetic studies.

- Molecular Formula : CHDNO

- CAS Number : 125464-52-0

- Molecular Weight : 350.356 g/mol

- Melting Point : 97-99 ºC

This compound functions primarily as a calcium channel blocker. By inhibiting calcium influx, it leads to:

- Vasodilation : Widening of blood vessels, which lowers blood pressure.

- Decreased Myocardial Contractility : Reduces the heart's workload, beneficial for patients with heart conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its behavior in biological systems. It serves as an internal standard in analytical techniques like LC-MS and GC-MS, allowing for accurate quantification of Nifedipine levels in biological samples without interference from the parent compound.

Key Pharmacokinetic Findings

- Absorption and Distribution : Studies indicate that deuterated compounds often exhibit altered absorption and distribution characteristics compared to their non-deuterated counterparts due to increased stability.

- Metabolism : The presence of deuterium atoms reduces metabolic degradation, enhancing the reliability of pharmacokinetic assessments.

- Excretion : Approximately 60-80% of the administered dose is excreted as inactive metabolites in urine.

Applications in Research

This compound is utilized in various research applications, including:

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of Nifedipine.

- Clinical Trials : Used as an internal standard to evaluate drug interactions and efficacy in treating cardiovascular diseases.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to related compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| This compound | 125464-52-0 | Deuterated form; enhanced stability for metabolic studies. |

| Nifedipine | 21829-25-4 | Non-deuterated; widely used calcium channel blocker. |

| Amlodipine | 88150-42-9 | Long-lasting effects; different structure but similar activity. |

| Felodipine | 72559-04-3 | More selective for vascular smooth muscle; similar therapeutic uses. |

Case Studies and Clinical Data

Several studies have evaluated the clinical implications of using this compound in managing hypertension:

-

Long-term Efficacy Study :

- A study compared the effects of extended-release nifedipine formulations on blood pressure control over a 48-week period. Results indicated significant reductions in systolic and diastolic blood pressure without major adverse effects on heart rate or sympathetic nervous system activity.

-

Pharmacokinetic Evaluation :

- Research demonstrated that using this compound as an internal standard allowed for precise tracking of nifedipine metabolism in human plasma samples, revealing insights into its bioavailability and metabolic pathways.

-

Comparative Effectiveness :

- In head-to-head trials against other antihypertensives, this compound showed comparable efficacy in lowering blood pressure while maintaining a favorable side effect profile.

Propiedades

IUPAC Name |

bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQHJQGNGLQJPF-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661880 | |

| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125464-52-0 | |

| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.